3-环己基丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

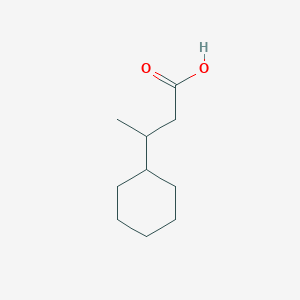

3-Cyclohexylbutanoic acid is a chemical compound with the CAS Number: 4361-38-0 . It has a molecular weight of 170.25 . The compound is not easily available and is stored at room temperature . It is a liquid in its physical form .

Synthesis Analysis

The synthesis of 3-Cyclohexylbutanoic acid involves several stages . The Prin’s reaction of α-methylstyrene with formaldehyde yields 4-methyl-4-phenyl-1,3-dioxane . This reaction is carried out at temperatures about 80°C and can be catalyzed with sulfuric acid, acid ion exchangers, and the like . Hydrogenolysis of dioxane thus obtained, carried out under rather hard reaction conditions (200 °C, 10 MPa) and catalyzed with Adkins’s catalysts, gives rise to 3-phenyl-l-butanol in a high yield . The latter is hydrogenated in the ring using an Ni catalyst at 180-200 °C and 6.5-10 MPa to 3-cyclohexyl-1-butanal . Dehydrogenation of the latter in the gaseous phase at 240-250°C using a catalyst based on CuO-ZnO-Al 2 O 3, gives rise to 3-cyclohexylbutanal . This compound is oxidized with air at 120 °C; the aldehyde is almost totally converted to 3- cyclohexylbutanoic acid already within two hours, with spontaneous oxidation being comparatively fast even at room temperature .Molecular Structure Analysis

3-Cyclohexylbutanoic acid contains a total of 30 bonds; 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Physical and Chemical Properties Analysis

3-Cyclohexylbutanoic acid is a liquid at room temperature . The compound has a molecular weight of 170.25 .科学研究应用

化学合成与有机化学

3-环己基丁酸及其衍生物由于其在复杂分子合成中发挥的作用而一直是有机化学研究的热点。3-苄基-3-甲基-2-氰基-4-环己基丁酸的乙酯(一种衍生物)通过涉及格氏试剂的反应合成,并经历环化反应形成苯并[h]喹唑啉、其烷基取代衍生物、三唑和四唑等相关化合物(Grigoryan 等,2011)。这证明了该化合物在合成复杂结构中的潜力及其在推进有机合成方法中的作用。

在催化和化学反应中的作用

环己基丁酸及其相关化合物已被确定为催化和化学反应中的关键中间体或促进剂。例如,环己二烯基替代物被用于离子转移反应中,扩大了此类化合物在无金属离子转移反应中的应用,并强调了它们在鎓离子化学中的重要性(Walker 和 Oestreich,2019)。此外,环己-1,4-二烯显示出作为异丁烷和异丁烯等碳氢化合物的替代物的潜力,表明它们在化学反应中的多功能性(Keess 和 Oestreich,2017)。

环境和生化影响

3-环己基丁酸也因其环境和生化影响而受到研究。例如,包括 3-环己基丁酸等衍生物在内的环烷酸在产甲烷微观世界中进行了研究。这些酸存在于油砂开采过程中水中,显示出抑制产甲烷的潜力,这对于理解环境污染和修复策略至关重要(Holowenko 等,2001)。

在分析化学中的应用

该化合物已参与开发用于定量测定葡萄酒和其他酒精饮料中各种羟基酸的分析方法,突出了其在食品化学和质量控制中的重要性(Gracia-Moreno 等,2015)。

作用机制

安全和危害

The safety information for 3-Cyclohexylbutanoic acid includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

3-cyclohexylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPQZLVBRUMMRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2966961.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2966964.png)

![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2966970.png)

![(E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine](/img/structure/B2966972.png)

![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-iodobenzamide](/img/structure/B2966976.png)

![2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2966981.png)

![4-Tert-butyl-1-oxaspiro[2.4]heptane](/img/structure/B2966983.png)